molecular formula C15H10ClFN2O2 B6574212 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 1082531-75-6

3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6574212
CAS No.: 1082531-75-6
M. Wt: 304.70 g/mol
InChI Key: LWYFBBYNHPGJFT-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-fluorophenylamine with 1-benzofuran-2-carboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzofurans or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound finds use in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide

  • (3E)-3-Amino-N-(3-chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide

Uniqueness: 3-Amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide stands out due to its unique benzofuran core and the presence of both chloro and fluoro substituents on the phenyl ring

Properties

IUPAC Name

3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c16-10-7-8(5-6-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFBBYNHPGJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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